
1-(2-Chlorophenyl)-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves a detailed description of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and techniques needed for the synthesis .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and X-ray crystallography to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes information about the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity/basicity, stability, reactivity, etc.) .科学的研究の応用
Synthesis and Antimicrobial Activities
1-(2-Chlorophenyl)-1H-1,2,4-triazol-5-amine derivatives have been explored for their potential in synthesizing novel compounds with significant antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized and evaluated for antimicrobial properties, demonstrating good to moderate activities against various test microorganisms (Bektaş et al., 2010).
Anticancer Potential
Research has also investigated the anticancer potential of 1-(2-Chlorophenyl)-1H-1,2,4-triazol-5-amine derivatives. A series of novel triazolin-3-one derivatives have been synthesized and shown to exhibit anticancer activity against various human tumor cell lines, including leukemia, lung cancer, and breast cancer, highlighting their potential as anticancer agents (Kattimani et al., 2013).
Corrosion Inhibition
In the realm of materials science, 1-(2-Chlorophenyl)-1H-1,2,4-triazol-5-amine and its derivatives have been studied for their corrosion inhibition properties. Specifically, they have been shown to effectively inhibit the corrosion of iron, with theoretical and experimental studies supporting their efficiency and providing insights into the mechanisms behind their protective capabilities (Kaya et al., 2016).
Metal-Free Cycloaddition Reactions
Furthermore, 1-(2-Chlorophenyl)-1H-1,2,4-triazol-5-amine has been utilized in novel synthetic methodologies, including metal-free aerobic oxidative cycloaddition reactions. These approaches have enabled the chemoselective construction of 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles under metal-free and azide-free conditions, showcasing the versatility of 1-(2-Chlorophenyl)-1H-1,2,4-triazol-5-amine in organic synthesis (Bai et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(2-chlorophenyl)-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-6-3-1-2-4-7(6)13-8(10)11-5-12-13/h1-5H,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCHYTLXVUANBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=NC=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-1H-1,2,4-triazol-5-amine | |
CAS RN |
1247575-06-9 |
Source


|
| Record name | 1-(2-chlorophenyl)-1H-1,2,4-triazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

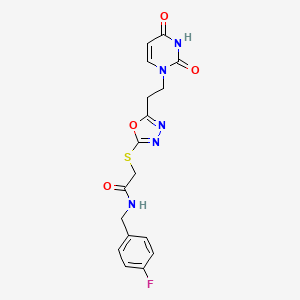
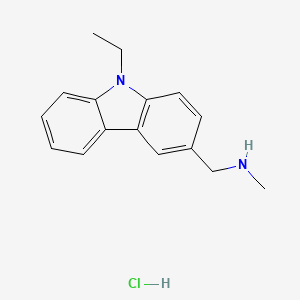
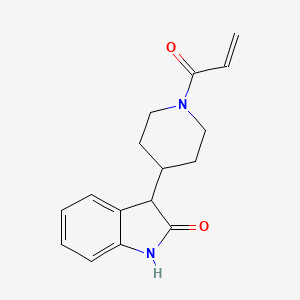
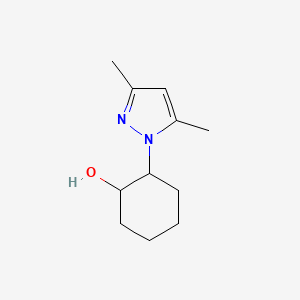
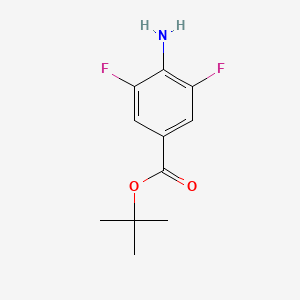


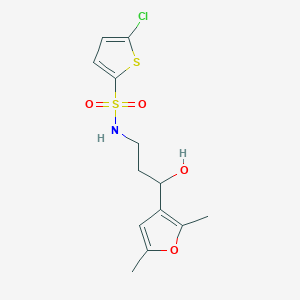


![tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2683591.png)
![4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2683592.png)
![Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2683593.png)
![Ethyl 3-(4-methoxyphenyl)-5-[(2-naphthalen-2-yloxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2683595.png)